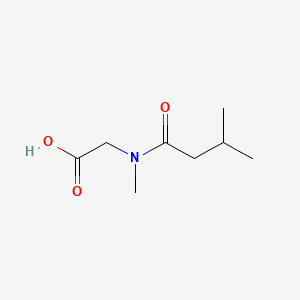

Isovalerylsarcosine

Overview

Description

Mechanism of Action

Target of Action

Isovalerylsarcosine is a metabolite that is primarily associated with the enzyme isovaleryl-CoA dehydrogenase, which plays a crucial role in leucine metabolism . This enzyme is the primary target of this compound .

Mode of Action

This compound is formed from isovaleryl-CoA by the action of the enzyme glycine N-acylase on sarcosine . This interaction results in the production of this compound, which then participates in various metabolic processes .

Biochemical Pathways

This compound is involved in the metabolism of glycine, serine, and threonine . It is a product of these metabolic pathways and can affect downstream processes. The presence of this compound can influence the balance and flow of these pathways, potentially leading to various physiological effects .

Pharmacokinetics

It is known that this compound can be detected in the urine of patients with certain metabolic disorders , suggesting that it is excreted through the urinary system.

Result of Action

The presence of this compound in the body can lead to various molecular and cellular effects. For instance, in the context of isovaleric acidemia, a genetic disorder of leucine metabolism, this compound is one of the metabolites that can be excreted . The presence of this compound and other metabolites can help in the diagnosis of this condition .

Biochemical Analysis

Biochemical Properties

Isovalerylsarcosine plays a role in biochemical reactions involving amino acid metabolism. It is formed through the conjugation of isovaleric acid with sarcosine, catalyzed by specific enzymes. The interaction of this compound with enzymes such as isovaleryl-CoA dehydrogenase is significant in the context of metabolic disorders like isovaleric acidemia. This interaction leads to the accumulation of this compound and other related metabolites, which can be detected in the urine of affected individuals .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In patients with metabolic disorders, the accumulation of this compound can disrupt normal cellular functions. For example, it has been observed that this compound levels are significantly lower in patients with chronic articular patterns of adult-onset Still’s disease compared to other patterns . This suggests that this compound may play a role in modulating inflammatory responses and cellular metabolism in specific disease contexts.

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism. It is formed through the conjugation of isovaleric acid with sarcosine, catalyzed by specific enzymes. This compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile. For example, in patients with isovaleric acidemia, the accumulation of this compound and other related metabolites can disrupt normal metabolic processes and contribute to the clinical symptoms observed in these patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovalerylsarcosine can be synthesized through the formal condensation of isovaleric acid with sarcosine . The reaction typically involves the use of coupling agents to facilitate the formation of the amide bond between the carboxylic acid and the amino group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions: Isovalerylsarcosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isovalerylsarcosine has several scientific research applications, including:

Chemistry: It is used as a model compound to study N-acyl-amino acid chemistry and reactions.

Medicine: Research into this compound’s metabolic effects can provide insights into metabolic disorders and potential therapeutic approaches.

Industry: While specific industrial applications are limited, the compound’s unique properties make it a subject of interest for various chemical processes.

Comparison with Similar Compounds

N-isovalerylalanine: Another N-acyl-amino acid with similar metabolic roles.

N-isovalerylglycine: A related compound also involved in isovaleric acidemia.

Uniqueness: Isovalerylsarcosine is unique due to its specific structure and role in metabolic pathways. Its formation from isovaleric acid and sarcosine distinguishes it from other N-acyl-amino acids, providing unique insights into amino acid metabolism and related disorders.

Properties

IUPAC Name |

2-[methyl(3-methylbutanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(2)4-7(10)9(3)5-8(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFSWCRCPHKNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236832 | |

| Record name | N-Isovalerylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylsarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88127-29-1 | |

| Record name | N-Methyl-N-(3-methyl-1-oxobutyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88127-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovalerylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088127291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovalerylsarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovalerylsarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

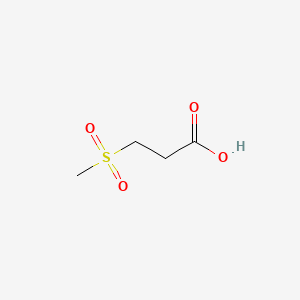

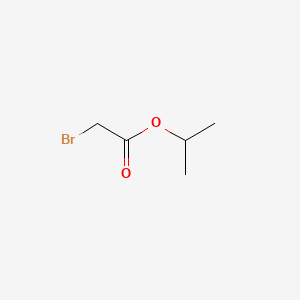

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying isovalerylsarcosine in the context of isovaleric acidemia?

A1: this compound is considered a minor metabolite in IVA [, ]. Its discovery, along with other novel metabolites, highlights the complexity of metabolic disturbances in IVA and emphasizes that the full spectrum of metabolic consequences remains not fully understood []. While isovalerylglycine and 3-hydroxyisovaleric acid are the primary diagnostic markers for IVA, identifying additional metabolites like this compound could contribute to a more comprehensive understanding of the disease's metabolic profile and potentially lead to better management strategies in the future.

Q2: Does the presence of this compound correlate with disease activity or outcome in IVA?

A2: The provided research articles focus primarily on the identification of this compound as a novel metabolite in IVA [] and its presence within a broader metabolic profile in adult-onset Still's disease []. They do not delve into specific correlations between this compound levels and IVA disease activity or outcome. Further research is needed to establish if such a correlation exists.

Q3: Are there any known differences in this compound levels based on the clinical presentation of IVA?

A3: Currently, there is no information available regarding the specific association of this compound levels with different clinical presentations of IVA. More research is required to explore whether variations in this compound levels exist among individuals exhibiting different symptoms or severities of the disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)